molecular formula C21H23F3N4O3 B2960858 N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034260-21-2

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2960858
CAS RN: 2034260-21-2
M. Wt: 436.435
InChI Key: VGWNVRQVJHVMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .

Scientific Research Applications

Synthesis of Substances

This compound is utilized in the laboratory for the synthesis of various substances. Its structure allows for the creation of complex molecules that can be used in further research and development .

Catalytic Protodeboronation

In organic synthesis, catalytic protodeboronation is a critical process. This compound has been applied in the protodeboronation of pinacol boronic esters, which is a part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in the synthesis of complex organic molecules.

Monoacylglycerol Lipase Inhibition

The compound has been identified as a potential inhibitor of monoacylglycerol lipase, an enzyme involved in pain and inflammatory responses. This application is significant in the development of new therapeutic interventions for various diseases, syndromes, conditions, and disorders, including pain .

Biological Process Studies

Due to its unique structure, the compound is invaluable for studying biological processes. It can be used to understand the interactions at the molecular level, which is fundamental in the field of biochemistry and molecular biology.

Development of Therapeutic Interventions

The compound’s versatility extends to the development of new therapeutic interventions. Its application in medicinal chemistry research can lead to the discovery of new drugs and treatment methods.

Safety and Handling in Research

It’s important to note the safety data associated with the handling of this compound in a research setting. The compound is classified under several hazard categories, including flammability and acute toxicity, and requires careful handling according to safety protocols .

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-14-12-17(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-16-2-4-18(5-3-16)31-21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWNVRQVJHVMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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